2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
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Overview
Description
2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a pyridinylmethyl group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with pyridine-4-carboxaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play critical roles in inflammation and cancer progression . Additionally, it can bind to DNA and RNA, interfering with their replication and transcription processes .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE include other thiazole derivatives, such as:
2-(2,6-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-(2,6-Dichlorophenyl)-1,3-thiazole-4-yl)methanol: Studied for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-2-1-3-14(19)16(13)17-22-12(10-24-17)8-15(23)21-9-11-4-6-20-7-5-11/h1-7,10H,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHZWZBSOJRUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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